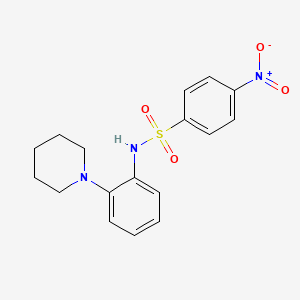
4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide is an organic compound with the molecular formula C17H19N3O4S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, a nitro group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine.
Piperidine Substitution: The final step involves the substitution of the sulfonamide group with a piperidine ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The piperidine ring can undergo oxidation to form corresponding N-oxides.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Reduction: Formation of 4-amino-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of N-oxides of the piperidine ring.
Applications De Recherche Scientifique
4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-N-(2-phenyl-2-piperidin-1-yl-ethyl)-benzenesulfonamide: Similar structure with a chloro group instead of a nitro group.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a methyl group and a propynyl group instead of a nitro and piperidine group.
Uniqueness
4-Nitro-N-(2-(piperidin-1-yl)phenyl)benzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the piperidine ring and sulfonamide moiety enhances its versatility in chemical synthesis and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H19N3O4S |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
4-nitro-N-(2-piperidin-1-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)14-8-10-15(11-9-14)25(23,24)18-16-6-2-3-7-17(16)19-12-4-1-5-13-19/h2-3,6-11,18H,1,4-5,12-13H2 |
Clé InChI |
VATFMDQRNXYMSS-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


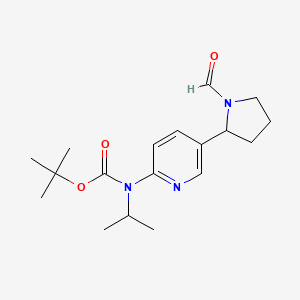
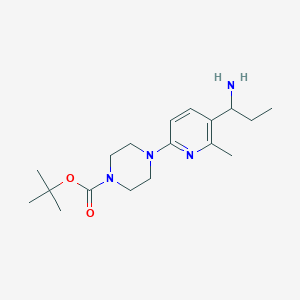
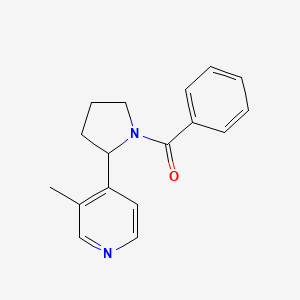
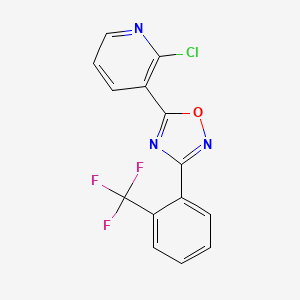
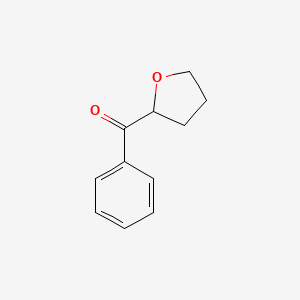
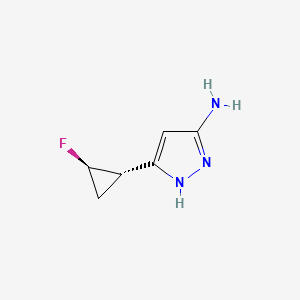





![(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone](/img/structure/B11801762.png)
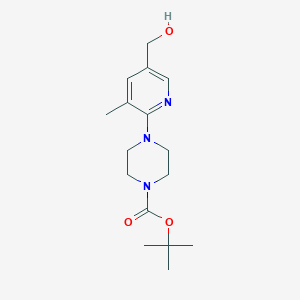
![Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B11801773.png)
